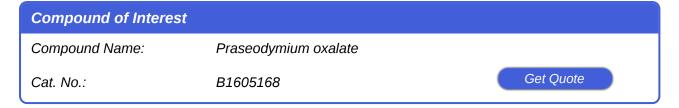


# A Technical Guide to Praseodymium Oxalate: Formula, Structure, and Properties

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Prepared for: Researchers, Scientists, and Drug Development Professionals

### Introduction

Praseodymium(III) oxalate is an inorganic compound that serves as a crucial intermediate in the production of high-purity praseodymium metal and its oxides.[1] As a salt of praseodymium and oxalic acid, it presents as a light green, crystalline powder.[1][2][3] Its controlled thermal decomposition yields praseodymium oxide (Pr<sub>6</sub>O<sub>11</sub>), a material with significant applications in ceramics, as a yellow pigment for glass and enamels, and in advanced optical materials.[1][4] The well-defined stoichiometry and morphology of **praseodymium oxalate** make it an ideal precursor for synthesizing these functional materials with high purity and desired particle characteristics. This document provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization.

# Chemical Formula and Structure Chemical Formula

The chemical formula for anhydrous **praseodymium oxalate** is  $Pr_2(C_2O_4)_3.[1][3][5]$  However, it is most commonly encountered in its hydrated form, typically as **praseodymium oxalate** decahydrate,  $Pr_2(C_2O_4)_3.10H_2O.[2][4][6][7]$  Other hydrated states, such as a hydrate with approximately 10.21 water molecules, have also been reported.[1][8]



### **Crystal Structure**

**Praseodymium oxalate** belongs to the family of rare-earth oxalates, which are known to be largely isostructural.[9] Structural analyses of lanthanide oxalates, including those of neighboring elements like neodymium, indicate that **praseodymium oxalate** decahydrate crystallizes in the monoclinic P2<sub>1</sub>/c space group.[10]

The structure is a coordination polymer forming a layered, honeycomb-like network.[10] Each praseodymium(III) ion is coordinated by nine oxygen atoms in a distorted tricapped trigonal prism geometry.[10] Six of these oxygen atoms are from three bidentate oxalate groups, and the remaining three are from coordinated water molecules.[10] These layers are held together by hydrogen bonds involving both the coordinated and interstitial water molecules.[10]

## **Physicochemical Properties**

The key quantitative data for **praseodymium oxalate** are summarized in the table below for easy reference and comparison.

Property	Anhydrous Praseodymium Oxalate	Praseodymium Oxalate Decahydrate
Chemical Formula	Pr <sub>2</sub> (C <sub>2</sub> O <sub>4</sub> ) <sub>3</sub>	Pr2(C2O4)3·10H2O
Molecular Weight	545.87 g/mol [3][5]	726.04 g/mol [2][4][6][7]
CAS Number	3269-10-1[1][3][5]	24992-60-7[2][6][7]
Appearance	Light green crystals/powder[1]	Light green crystals/powder[1]
Solubility	Insoluble in water; slightly soluble in acids.[1][3]	Highly insoluble in water.[4]
Decomposition Temp.	See Thermal Decomposition Pathway	Dehydration begins ~50- 100°C[1][8][9]

## **Experimental Protocols**



# Synthesis of Praseodymium Oxalate (Precipitation Method)

This protocol describes a standard laboratory procedure for synthesizing **praseodymium oxalate** hydrate via a precipitation reaction.

#### Materials:

- Praseodymium(III) nitrate (Pr(NO<sub>3</sub>)<sub>3</sub>·xH<sub>2</sub>O) or Praseodymium(III) chloride (PrCl<sub>3</sub>·xH<sub>2</sub>O)
- Oxalic acid dihydrate ((COOH)<sub>2</sub>·2H<sub>2</sub>O)
- Deionized water
- · Beakers, magnetic stirrer, and stir bar
- Büchner funnel and filter paper
- Drying oven

#### Methodology:

- Prepare Reactant Solutions:
  - Prepare an aqueous solution of a soluble praseodymium salt. For example, dissolve a calculated amount of Pr(NO<sub>3</sub>)<sub>3</sub> in deionized water.
  - Prepare a separate aqueous solution of oxalic acid. Gentle heating may be required to fully dissolve the oxalic acid dihydrate.[11]
- Precipitation:
  - While stirring the praseodymium salt solution, slowly add the oxalic acid solution.
  - An immediate precipitation of light green praseodymium oxalate will occur.[11] The overall reaction is: 2 Pr(NO<sub>3</sub>)<sub>3</sub> + 3 (COOH)<sub>2</sub> → Pr<sub>2</sub>(C<sub>2</sub>O<sub>4</sub>)<sub>3</sub>(s) + 6 HNO<sub>3</sub>.[1]
- Isolation and Purification:



- Allow the mixture to stir for a few minutes to ensure the reaction is complete.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the product on the filter paper several times with deionized water to remove any unreacted reagents and byproducts.
- · Drying:
  - Carefully transfer the filtered product to a watch glass or crystallizing dish.
  - Dry the praseodymium oxalate hydrate in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. This yields a free-flowing light green powder.[11]

## **Characterization by Thermal Analysis (TGA/DSC)**

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal decomposition of **praseodymium oxalate**.

#### Instrumentation:

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

#### Methodology:

- Sample Preparation: Place a small, accurately weighed amount of the praseodymium
   oxalate hydrate powder (typically 5-10 mg) into an alumina or platinum crucible.
- Analysis Conditions:
  - Heat the sample from ambient temperature to approximately 1000°C.
  - A typical heating rate is 10-20°C/min.[9]
  - The analysis is usually performed under a controlled atmosphere, such as flowing air or nitrogen, to study the decomposition process.
- Data Acquisition: Record the sample mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.



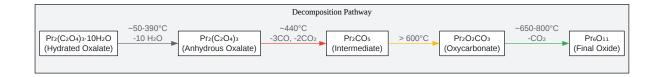
#### • Data Interpretation:

- The TGA curve will show distinct mass loss steps corresponding to dehydration followed by decomposition of the anhydrous oxalate.
- The DSC curve will show endothermic peaks for dehydration and phase transitions, and exothermic peaks for decomposition and oxidation events.[8][9][12]

## **Thermal Decomposition Pathway**

The thermal decomposition of **praseodymium oxalate** hydrate in an air atmosphere is a multistep process that ultimately yields praseodymium oxide (Pr<sub>6</sub>O<sub>11</sub>). This pathway is critical for the production of the oxide with controlled properties. The primary stages are dehydration, decomposition of the oxalate to an oxycarbonate intermediate, and finally, conversion to the stable oxide.[1]

The decomposition can be visualized as a logical progression through distinct chemical intermediates as a function of increasing temperature.



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Caption: Thermal decomposition pathway of **praseodymium oxalate** hydrate in air.

The specific temperatures for these transitions can vary depending on factors like heating rate and atmosphere.[1][8] The process begins with an endothermic dehydration step, followed by a strong exothermic decomposition of the anhydrous oxalate around 440°C.[1][8][9] The final conversion to Pr<sub>6</sub>O<sub>11</sub> occurs at temperatures between 650°C and 800°C.[1][13] Studies have



shown that using microwave-assisted calcination can lower the final decomposition temperature to around 750°C compared to conventional heating methods.[8][13][14]

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